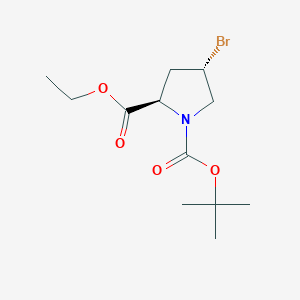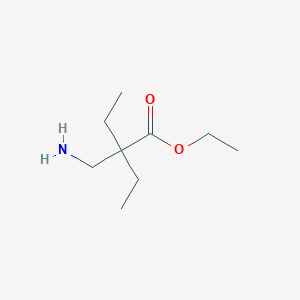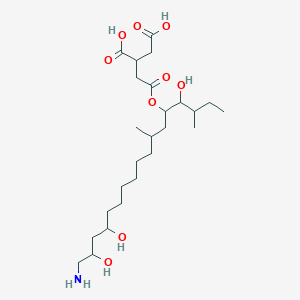![molecular formula C13H12N4O B1368889 2-(4-Méthoxyphényl)imidazo[1,2-a]pyrimidin-3-amine CAS No. 89185-49-9](/img/structure/B1368889.png)
2-(4-Méthoxyphényl)imidazo[1,2-a]pyrimidin-3-amine
Vue d'ensemble
Description
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.
Applications De Recherche Scientifique
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Mécanisme D'action
Target of Action
The primary target of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is the Cyclooxygenase (COX) enzyme . COX plays a crucial role in converting arachidonic acid to inflammatory mediators .
Mode of Action
The compound interacts with the COX enzyme, specifically inhibiting the COX-2 isoform . Docking studies have shown that the molecules of this compound are positioned well in the COX-2 active site . This interaction results in the inhibition of the COX-2 enzyme, thereby reducing the production of inflammatory mediators .
Biochemical Pathways
The compound affects the arachidonic acid cascade , a biochemical pathway where arachidonic acid is metabolized to prostaglandin H2 (PGH2) by the COX enzyme . The synthesized PGH2 is then converted to prostaglandins and other prostanoids by various synthase enzymes . By inhibiting the COX-2 enzyme, the compound reduces the production of these prostanoids, which play a role in many inflammatory processes .
Pharmacokinetics
The compound’s potency and selectivity against the cox-2 enzyme have been evaluated . One of the derivatives of this compound exhibited the highest potency (IC50 = 0.07 µM) and selectivity (selectivity index = 508.6) against the COX-2 enzyme .
Result of Action
The result of the compound’s action is a significant reduction in inflammation, pain, and fever caused by prostaglandins . The compound’s antinociceptive activity was assessed via the formalin test, and several derivatives of the compound showed significant activity compared to the control group .
Action Environment
The compound’s synthesis involves a two-step reaction, which could potentially be influenced by environmental factors such as temperature and ph .
Analyse Biochimique
Biochemical Properties
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine plays a significant role in biochemical reactions, particularly as an inhibitor of cyclooxygenase-2 (COX-2) enzyme . COX-2 is an inducible enzyme that converts arachidonic acid to prostaglandins, which are mediators of inflammation. The compound interacts with the active site of COX-2, forming hydrogen bonds and inhibiting its activity . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties.
Cellular Effects
The effects of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s inhibition of COX-2 leads to decreased levels of prostaglandins, which in turn affects signaling pathways involved in inflammation and pain . Additionally, it has been observed to modulate the expression of genes related to inflammatory responses, further contributing to its anti-inflammatory effects .
Molecular Mechanism
At the molecular level, 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine exerts its effects primarily through the inhibition of the COX-2 enzyme . The compound binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2) . This binding interaction involves the formation of hydrogen bonds with key amino acid residues in the COX-2 active site . The inhibition of COX-2 activity leads to a reduction in the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, maintaining its inhibitory activity against COX-2 over extended periods . Long-term studies have indicated that the compound continues to exhibit anti-inflammatory effects without significant degradation
Dosage Effects in Animal Models
The effects of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anti-inflammatory and analgesic effects . At lower doses, it effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, the compound may exhibit toxic effects, including gastrointestinal irritation and potential hepatotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is involved in metabolic pathways related to its biotransformation and elimination. The compound undergoes hepatic metabolism, primarily through the action of cytochrome P450 enzymes . These enzymes facilitate the oxidation and subsequent conjugation of the compound, leading to the formation of metabolites that are excreted via the renal and biliary routes . The metabolic pathways of the compound play a crucial role in determining its pharmacokinetics and overall therapeutic efficacy.
Transport and Distribution
The transport and distribution of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine within cells and tissues are influenced by various factors, including its physicochemical properties and interactions with transporters and binding proteins . The compound is known to interact with specific transporters that facilitate its uptake into cells . Once inside the cells, it can accumulate in specific tissues, particularly those involved in inflammatory responses . The distribution of the compound within the body is crucial for its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is an important aspect of its activity and function. The compound has been observed to localize primarily in the cytoplasm, where it interacts with COX-2 enzyme . Additionally, it may undergo post-translational modifications that influence its targeting to specific cellular compartments . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves multi-step reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2-aminopyrimidine under acidic conditions to form an intermediate Schiff base. This intermediate is then cyclized using a suitable cyclizing agent, such as phosphorus oxychloride, to yield the desired imidazo[1,2-a]pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The imidazo[1,2-a]pyrimidine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxyphenyl)imidazo[1,2-a]pyrimidin-3-amine.
Reduction: Formation of partially or fully reduced imidazo[1,2-a]pyrimidine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine: Another imidazo[1,2-a]pyrimidine derivative with phosphodiesterase inhibitory activity.
2-(4-(Methylsulfonyl)phenyl)imidazo[1,2-a]pyridin-3-amine: Known for its selective COX-2 inhibitory activity.
Uniqueness
2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of the methoxyphenyl group, which enhances its pharmacological properties. This structural feature contributes to its potent biological activities and makes it a valuable compound in drug discovery and development.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-10-5-3-9(4-6-10)11-12(14)17-8-2-7-15-13(17)16-11/h2-8H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJSRQQGXJRHAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569684 | |
| Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89185-49-9 | |
| Record name | 2-(4-Methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20569684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(tert-Butyl) 2-ethyl (2S,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368810.png)
![1-(tert-Butyl) 2-ethyl (2R,4R)-4-[(methylsulfonyl)oxy]-1,2-pyrrolidinedicarboxylate](/img/structure/B1368811.png)










